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molecular formula C13H26O B8480183 (6S)-6,10-dimethylundecan-2-one CAS No. 71117-48-1

(6S)-6,10-dimethylundecan-2-one

Cat. No. B8480183
M. Wt: 198.34 g/mol
InChI Key: RBGLEUBCAJNCTR-LBPRGKRZSA-N
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Patent
US07935849B2

Procedure details

Using the apparatus and procedure described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) 6,10-dimethyl-undeca -4,5,9-triene-2-one (DUTO) was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])=[C:3]=[CH:4][CH2:5][C:6](=[O:8])[CH3:7]>[Pd]>[CH3:14][CH:12]([CH2:11][CH2:10][CH2:9][CH:2]([CH2:3][CH2:4][CH2:5][C:6]([CH3:7])=[O:8])[CH3:1])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C=CCC(C)=O)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07935849B2

Procedure details

Using the apparatus and procedure described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) 6,10-dimethyl-undeca -4,5,9-triene-2-one (DUTO) was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])=[C:3]=[CH:4][CH2:5][C:6](=[O:8])[CH3:7]>[Pd]>[CH3:14][CH:12]([CH2:11][CH2:10][CH2:9][CH:2]([CH2:3][CH2:4][CH2:5][C:6]([CH3:7])=[O:8])[CH3:1])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C=CCC(C)=O)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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